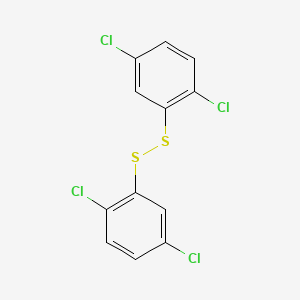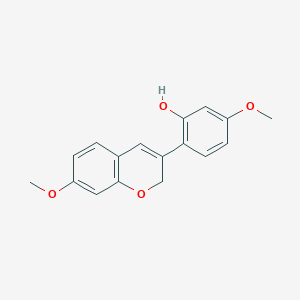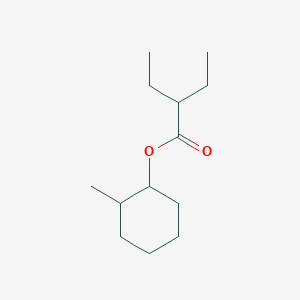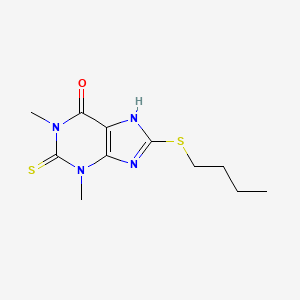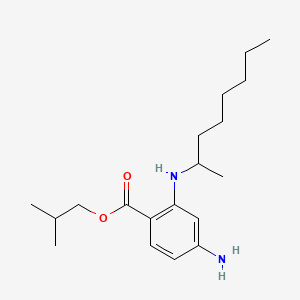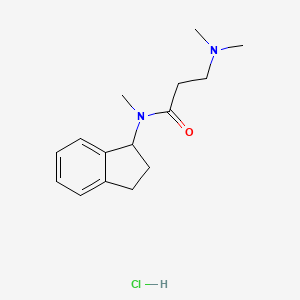
N-(2-Dimethylaminopropionyl)-N-methyl-1-indanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Dimethylaminopropionyl)-N-methyl-1-indanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an indanamine core, which is modified with a dimethylaminopropionyl group and a methyl group, forming a hydrochloride salt. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Dimethylaminopropionyl)-N-methyl-1-indanamine hydrochloride typically involves multiple steps, starting with the preparation of the indanamine core. This is followed by the introduction of the dimethylaminopropionyl group and the methyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to maintain consistency in the product’s quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Dimethylaminopropionyl)-N-methyl-1-indanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used .
Applications De Recherche Scientifique
N-(2-Dimethylaminopropionyl)-N-methyl-1-indanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials .
Mécanisme D'action
The mechanism of action of N-(2-Dimethylaminopropionyl)-N-methyl-1-indanamine hydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-(2-Dimethylaminopropionyl)-N-methyl-1-indanamine hydrochloride include:
- 2-Chloro-N,N-dimethylpropylamine hydrochloride
- N-(2-Chloropropyl)dimethylamine hydrochloride
- 2-Dimethylaminoethyl chloride hydrochloride .
Uniqueness
This compound stands out due to its unique indanamine core and the specific functional groups attached to it. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
6520-63-4 |
|---|---|
Formule moléculaire |
C15H23ClN2O |
Poids moléculaire |
282.81 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1H-inden-1-yl)-3-(dimethylamino)-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-16(2)11-10-15(18)17(3)14-9-8-12-6-4-5-7-13(12)14;/h4-7,14H,8-11H2,1-3H3;1H |
Clé InChI |
CDRLYEOHKNKIGI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(=O)N(C)C1CCC2=CC=CC=C12.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



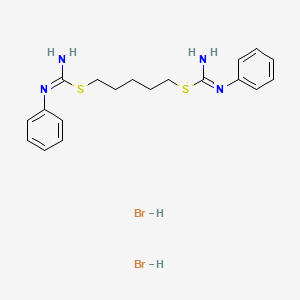
![2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14741767.png)
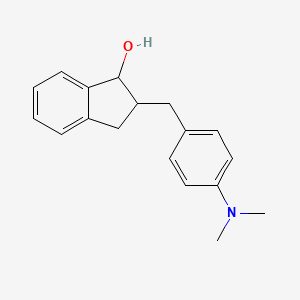


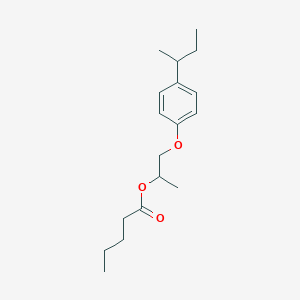
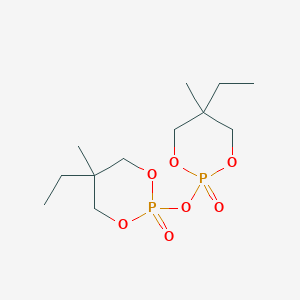
![2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate](/img/structure/B14741806.png)
